2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide
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Overview
Description
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide” is a polynuclear indole derivative . Polynuclear indoles are a subclass of indole derivatives, which are biologically active and have been a valuable source of potential leads for novel therapeutics . They exhibit various properties such as antitumor, anti-Alzheimer’s, antiviral, antituberculosis, antimalarial, and antibacterial .
Synthesis Analysis
The synthesis of polynuclear indole derivatives structurally similar to Ergot alkaloids has been achieved through the Friedel–Crafts reaction of novel 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . This method allows for a low-cost, one-pot preparation of these compounds .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the Friedel–Crafts reaction . This reaction is used to introduce new carbon-carbon bonds, allowing for the formation of complex, multi-ring structures .Scientific Research Applications
Synthesis and Characterization
- Compounds with structures similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide have been synthesized and characterized through various methods. Studies often involve the exploration of novel synthesis pathways or the development of methods for creating compounds with specific desired properties, such as improved stability or enhanced biological activity (Bardiot et al., 2015), (Ahmed et al., 2016).
Biological Activities
- Research on compounds structurally related to this compound often focuses on their potential biological activities. This includes antimicrobial and antifungal properties, which are crucial for developing new therapeutic agents (Gul et al., 2017), (Debnath & Ganguly, 2015).
Environmental Applications
- Some studies explore the environmental applications of related compounds, such as their use in detecting or quantifying environmental pollutants. This research is vital for monitoring and improving environmental health (Houdier et al., 2000).
Future Directions
The future directions for research on “2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide” and similar compounds could include further exploration of their biological activity and potential therapeutic applications . Given their diverse range of biological activities, these compounds could serve as valuable leads for the development of new therapeutics .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(4-ethylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-16-11-13-17(14-12-16)24(6-2)22(26)21(25)20-15(3)23(4)19-10-8-7-9-18(19)20/h7-14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRQGCHGSBMGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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